2-氨基-3-(4-氰基苯基)-3-甲基丁酸甲酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

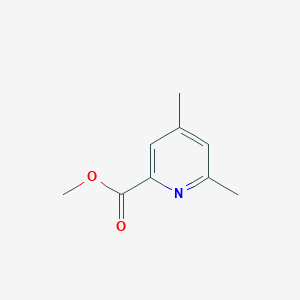

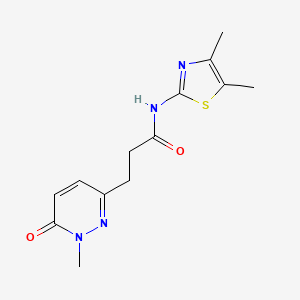

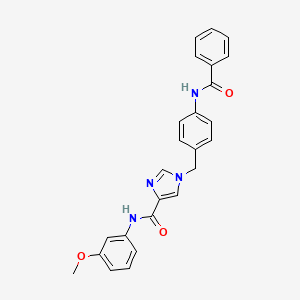

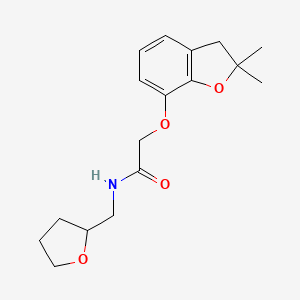

“Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride” is a chemical compound with a molecular weight of 240.69 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecule contains 1 ester (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 hydroxyl . It also includes a six-membered ring .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .科学研究应用

合成和结构表征

有机锡(IV)配合物作为抗癌药物:Basu Baul 等人(2009 年)进行的一项研究探索了氨基乙酸官能化席夫碱有机锡(IV)配合物的合成和表征,重点介绍了它们作为抗癌药物的潜力。这些配合物对各种人肿瘤细胞系表现出显着的细胞毒性,表明结构设计在开发有效的抗癌剂中至关重要 (Basu Baul 等人,2009 年)。

β-氨基丁酸衍生物:Vasil'eva 等人(2016 年)对 3,4-二取代 4-氨基丁酸的合成进行了研究,涉及 4-R-2-氧代-5-苯基吡咯烷-3-羧酸甲酯的加水分解,得到具有高药理活性的化合物。这强调了结构修饰在增强生物活性和治疗潜力中的作用 (Vasil'eva 等人,2016 年)。

生物活性筛选

- 新型 N-(α-溴酰基)-α-氨基酯:Yancheva 等人(2015 年)的一项研究合成了新型 N-(α-溴酰基)-α-氨基酯,并筛选了它们的细胞毒性、抗炎和抗菌活性。这些化合物(包括 2-(2-溴-3-甲基丁酰胺)戊酸甲酯)在测试浓度下表现出低细胞毒性,并且没有抗菌和抗炎活性,这可能有利于它们在前药中的使用 (Yancheva 等人,2015 年)。

生物合成途径抑制剂

- 结核分枝杆菌甲萘醌生物合成途径抑制剂:Li 等人(2011 年)的研究鉴定了 2-氨基-4-氧代-4-苯基丁酸盐,它是结核分枝杆菌中甲萘醌生物合成途径中的 1,4-二羟基-2-萘酰基辅酶 A 合成酶 (MenB) 的抑制剂。这些发现突出了结构设计化合物作为病原菌中关键生物合成途径的有效抑制剂的潜力,为开发新型抗菌剂奠定了基础 (Li 等人,2011 年)。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest a complex interaction with biological targets that result in diverse physiological changes.

Biochemical Pathways

Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways

Result of Action

Related compounds such as indole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

安全和危害

未来方向

The potential pharmacological properties of such compounds have received increasing attention in recent years . Their huge potential in drug discovery has inspired a wide array of synthetic work . Future research could focus on exploring their biological activities and potential applications in medicine.

属性

IUPAC Name |

methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-13(2,11(15)12(16)17-3)10-6-4-9(8-14)5-7-10;/h4-7,11H,15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZPQITAQSBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

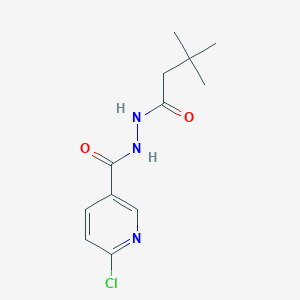

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)